2,2'-Dimethoxy-4,4'-bipyridine
Overview
Description
2,2’-Dimethoxy-4,4’-bipyridine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where two methoxy groups are attached to the 4 and 4’ positions of the bipyridine structure. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethoxy-4,4’-bipyridine typically involves the reaction of pyridine derivatives. One common method is the electrophilic substitution reaction of pyridine in methanol, using para-toluenesulfonic acid or other acidic catalysts . The reaction proceeds as follows:
- Pyridine is dissolved in methanol.
- Para-toluenesulfonic acid is added as a catalyst.
- The mixture is heated under reflux conditions to facilitate the substitution reaction.
- The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Dimethoxy-4,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dimethoxy-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of bipyridine dicarboxylic acids.
Reduction: Formation of bipyridine derivatives with reduced functional groups.
Substitution: Formation of halogenated bipyridine derivatives
Scientific Research Applications
2,2’-Dimethoxy-4,4’-bipyridine is widely used in scientific research due to its versatile properties:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-4,4’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The methoxy groups enhance the electron-donating properties of the ligand, making it more effective in stabilizing metal ions .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the methoxy groups, making it less electron-donating compared to 2,2’-Dimethoxy-4,4’-bipyridine.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of methoxy groups, affecting its electron-donating properties and steric hindrance.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups, which are electron-withdrawing, making it less effective as a ligand in certain reactions.
Uniqueness: 2,2’-Dimethoxy-4,4’-bipyridine is unique due to its methoxy groups, which enhance its electron-donating properties. This makes it a more effective ligand in stabilizing metal ions and facilitating catalytic reactions compared to its analogs .
Properties
IUPAC Name |
2-methoxy-4-(2-methoxypyridin-4-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13-11)10-4-6-14-12(8-10)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFTYPMUQYVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=NC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567031 | |
Record name | 2,2'-Dimethoxy-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142929-11-1 | |
Record name | 2,2′-Dimethoxy-4,4′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142929-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Dimethoxy-4,4'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.